molecular formula C14H12N2O4 B14505581 Benzamide, N-[(4-nitrophenyl)methoxy]- CAS No. 64583-54-6

Benzamide, N-[(4-nitrophenyl)methoxy]-

Katalognummer: B14505581
CAS-Nummer: 64583-54-6
Molekulargewicht: 272.26 g/mol
InChI-Schlüssel: JRZSJGVZYMTGIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, N-[(4-nitrophenyl)methoxy]- is an organic compound with the molecular formula C14H12N2O4 It is a derivative of benzamide, where the amide nitrogen is substituted with a 4-nitrophenylmethoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[(4-nitrophenyl)methoxy]- typically involves the reaction of 4-nitroaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the final product. The reaction conditions generally include refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of Benzamide, N-[(4-nitrophenyl)methoxy]- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high purity and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, N-[(4-nitrophenyl)methoxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Benzamide, N-[(4-nitrophenyl)methoxy]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Benzamide, N-[(4-nitrophenyl)methoxy]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzamide, N-[(4-nitrophenyl)methoxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and methoxy groups allows for diverse chemical reactivity and potential biological activities that are not observed in other benzamide derivatives .

Eigenschaften

CAS-Nummer

64583-54-6

Molekularformel

C14H12N2O4

Molekulargewicht

272.26 g/mol

IUPAC-Name

N-[(4-nitrophenyl)methoxy]benzamide

InChI

InChI=1S/C14H12N2O4/c17-14(12-4-2-1-3-5-12)15-20-10-11-6-8-13(9-7-11)16(18)19/h1-9H,10H2,(H,15,17)

InChI-Schlüssel

JRZSJGVZYMTGIU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NOCC2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.